molecular formula C20H16F3NOS2 B394149 (5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one

(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B394149
M. Wt: 407.5g/mol
InChI Key: TTYUBMHJHVYZMS-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the reaction of mesitylmethylene with 3-(trifluoromethyl)phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or thiols.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and reach its targets effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of mesitylmethylene and trifluoromethylphenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H16F3NOS2

Molecular Weight

407.5g/mol

IUPAC Name

(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16F3NOS2/c1-11-7-12(2)16(13(3)8-11)10-17-18(25)24(19(26)27-17)15-6-4-5-14(9-15)20(21,22)23/h4-10H,1-3H3/b17-10-

InChI Key

TTYUBMHJHVYZMS-YVLHZVERSA-N

SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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